1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride
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Overview
Description
“1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride”, also known as MOP or 4-MeO-PIP3, is a compound that has gained interest in scientific research due to its potential implications in various fields of research and industry. It is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
Oxadiazoles, the core structure of this compound, have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of all regioisomeric forms of oxadiazoles has been covered in various studies .
Molecular Structure Analysis
The molecular formula of “1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride” is C7H13ClN4O, and its molecular weight is 204.66 . The InChI code is 1S/C5H9N3O/c1-4-5(3-6-2)8-9-7-4/h6H,3H2,1-2H3 .
Chemical Reactions Analysis
Oxadiazoles, including “1-(4-Methyl-1,2,5-oxadiazol-3-yl)piperazine hydrochloride”, have shown favorable oxygen balance and positive heat of formations . They have been utilized in various applications, including pharmaceuticals and energetic materials .
Physical And Chemical Properties Analysis
The compound is a solid form . The SMILES string is Cc1nonc1CN . More specific physical and chemical properties such as melting point, solubility, etc., are not available in the search results.
Scientific Research Applications
Anticancer Agent
Oxadiazole derivatives, including those similar to the compound , have been studied for their potential as anticancer agents . For instance, a unique series of oxadiazoles were synthesized and screened for anticancer activity. The IC50 values of the most active compounds were observed to be 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .
Antiviral Activity
Piperazine, a component of the compound, is found in biologically active compounds for a variety of disease states, including antiviral drugs . The incorporation of this heterocycle into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Anti-Inflammatory
Piperazine derivatives are known to display various pharmacological properties such as anti-inflammatory . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Antibacterial Activity
Piperazine derivatives have also been found to have antibacterial properties . This suggests that the compound could potentially be used in the treatment of bacterial infections.
Antifungal Activity
Piperazine derivatives have been found to have antifungal properties . This suggests that the compound could potentially be used in the treatment of fungal infections.
Antidiabetic Activity
Piperazine derivatives have been found to have antidiabetic properties . This suggests that the compound could potentially be used in the treatment of diabetes.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , and antidepressant effects . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
Oxadiazole derivatives have been reported to exhibit anticancer activity . This suggests that these compounds may interact with cellular targets to inhibit cell proliferation or induce apoptosis, although the specific mechanisms would depend on the particular derivative and its functional groups.
Biochemical Pathways
These could potentially include pathways involved in cell proliferation, apoptosis, inflammation, viral replication, and neurotransmission, among others .
Safety and Hazards
properties
IUPAC Name |
3-methyl-4-piperazin-1-yl-1,2,5-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-6-7(10-12-9-6)11-4-2-8-3-5-11;/h8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTAGGCEUHTDGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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